

# The Dawn of Allergy Relief: A Technical History of First-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Triprolidine hydrochloride |           |
| Cat. No.:            | B1682553                   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the historical development of first-generation antihistamines, providing a detailed exploration of their discovery, mechanism of action, the experimental protocols that defined their activity, and the quantitative data that underpinned their clinical introduction.

## A Serendipitous Discovery: The Historical Trajectory

The journey to the first antihistamines began not with a direct search for allergy treatments, but as an offshoot of research into sympatholytic agents. In the early 20th century, the physiological effects of histamine, a key mediator of allergic reactions, were being elucidated. This foundational knowledge paved the way for the groundbreaking work of Bovet and Staub at the Pasteur Institute in Paris.

In 1933, the first compound with recognized antihistamine properties, piperoxan (also known as Fourneau 929), was identified.[1] While too toxic for human use, this discovery was a pivotal proof-of-concept, demonstrating that the effects of histamine could be pharmacologically antagonized.[1] This spurred further research, leading to the synthesis of the first clinically useful antihistamine, phenbenzamine (Antergan), in 1942 by Halpern.[1] This was a landmark achievement, marking the beginning of a new era in the symptomatic treatment of allergic diseases.



The 1940s witnessed a rapid expansion in the development of first-generation antihistamines. Key milestones include:

- 1943: The synthesis of diphenhydramine (Benadryl) by George Rieveschl.[1]
- 1946: The patenting of tripelennamine (Pyribenzamine).[1]
- 1947: The synthesis of promethazine (Phenergan).[1]

By 1950, over 20 first-generation antihistamines were available on the market, revolutionizing the management of conditions such as allergic rhinitis and urticaria.[1]



Click to download full resolution via product page

A timeline of key discoveries in the development of first-generation antihistamines.

# Mechanism of Action: Inverse Agonism at the H1 Receptor

First-generation antihistamines exert their effects primarily by acting as inverse agonists at the histamine H1 receptor. These receptors, members of the G-protein coupled receptor (GPCR) superfamily, exist in a conformational equilibrium between an inactive and an active state. Histamine binding stabilizes the active conformation, leading to the downstream signaling that produces allergic symptoms.

In contrast, first-generation antihistamines bind to and stabilize the inactive conformation of the H1 receptor. This not only blocks the binding of histamine but also reduces the receptor's basal, constitutive activity. This inverse agonism is a key aspect of their therapeutic effect.

The H1 receptor is coupled to the Gq/11 family of G-proteins. Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This



signaling cascade ultimately leads to the physiological responses associated with allergy, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.





Click to download full resolution via product page

Signaling pathway of the Histamine H1 receptor and the action of antihistamines.

## **Foundational Experimental Protocols**

The discovery and characterization of first-generation antihistamines relied on a set of robust in vivo and in vitro experimental models. These protocols were crucial for screening compounds, determining their potency, and understanding their mechanism of action.

### In Vivo Models

Histamine-Induced Bronchospasm in Guinea Pigs:

This was a cornerstone in vivo assay for evaluating the protective effects of antihistamines.

- · Methodology:
  - Unanesthetized guinea pigs are placed in a closed chamber.
  - A nebulizer is used to create an aerosol of a histamine solution (e.g., 0.25% histamine acid phosphate) which is then introduced into the chamber.
  - The time until the onset of respiratory distress (dyspnea) and convulsions is recorded.
  - In the test group, the antihistamine is administered (e.g., intraperitoneally) at a specific time before exposure to the histamine aerosol.
  - The protective effect of the antihistamine is quantified by the prolongation of the time to the onset of symptoms compared to a control group that receives a placebo.

### **In Vitro Models**

Isolated Guinea Pig Ileum Assay:

This classic pharmacological preparation was instrumental in quantifying the antagonist properties of early antihistamines.

Methodology:



- A segment of the terminal ileum is dissected from a guinea pig and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
- One end of the tissue is fixed, and the other is attached to an isotonic transducer to record muscle contractions.
- A cumulative concentration-response curve to histamine is established to determine the baseline contractile response.
- The tissue is then incubated with a known concentration of the antihistamine for a set period.
- A second histamine concentration-response curve is generated in the presence of the antagonist.
- The parallel rightward shift of the concentration-response curve is indicative of competitive antagonism. The magnitude of this shift is used to calculate the pA2 value, a measure of the antagonist's potency.

#### Schultz-Dale Reaction:

This in vitro method was used to assess the anti-anaphylactic properties of antihistamines.

#### Methodology:

- A guinea pig is sensitized to a specific antigen (e.g., egg albumin).
- After a period to allow for antibody production, a segment of the ileum or a tracheal chain is isolated and suspended in an organ bath as described above.
- The tissue is challenged with the specific antigen, which induces a contraction mediated by the release of histamine and other inflammatory mediators from mast cells within the tissue.
- The ability of an antihistamine to inhibit or reduce the antigen-induced contraction is measured. This provides evidence of the drug's ability to counteract the effects of



endogenously released histamine in an allergic reaction.



Click to download full resolution via product page

Workflow for the in vivo and in vitro evaluation of first-generation antihistamines.

## **Quantitative Analysis of Early Antihistamines**

The following tables summarize the available quantitative data for some of the pioneering first-generation antihistamines. It is important to note that data from the 1940s and 1950s may not be as precise as modern measurements.

Table 1: In Vitro Potency of First-Generation Antihistamines

| Compound                | pA2 Value (Guinea Pig Ileum)    |
|-------------------------|---------------------------------|
| Mepyramine (Pyrilamine) | 10.15                           |
| Diphenhydramine         | ~9.0 (Estimated from Kb values) |
| Chlorpheniramine        | 8.74                            |



Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Table 2: Acute Toxicity of First-Generation Antihistamines

| Compound        | Animal Model | Route of<br>Administration     | LD50 (mg/kg) |
|-----------------|--------------|--------------------------------|--------------|
| Diphenhydramine | -            | Oral (Estimated Fatal<br>Dose) | 20-40        |
| Promethazine    | Mouse        | Oral                           | 255          |
| Promethazine    | Mouse        | Intravenous                    | 50           |
| Promethazine    | Rat          | Subcutaneous                   | 400          |

Note: LD50 is the dose of a substance that is lethal to 50% of a population of test animals.

## **Conclusion: A Lasting Legacy**

The development of first-generation antihistamines was a watershed moment in medicine, providing the first effective symptomatic relief for millions suffering from allergic diseases. The experimental protocols developed during this era laid the groundwork for modern pharmacological screening and drug evaluation. While their use has been largely superseded by the second-generation non-sedating antihistamines due to their side-effect profile, the pioneering work on these early compounds remains a testament to the power of scientific inquiry and has had a lasting impact on the fields of pharmacology and drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum [benthamopenarchives.com]
- To cite this document: BenchChem. [The Dawn of Allergy Relief: A Technical History of First-Generation Antihistamines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682553#historical-development-of-first-generation-antihistamines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com